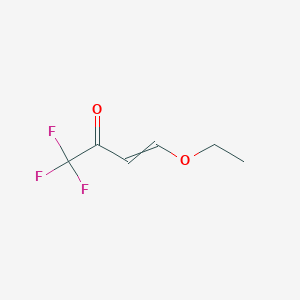

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420776 | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17129-06-5 | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a member of the α,β-unsaturated ketone class, is a highly valuable and versatile fluorinated building block in organic synthesis.[1] Its unique structure, featuring an ethoxy group, a conjugated double bond, and a trifluoromethyl group, imparts a distinct electronic character and reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity, making it a sought-after synthon for the introduction of trifluoromethyl moieties into more complex molecular architectures.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, spectroscopic characterization, and diverse applications of ETFBO, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Properties

This compound typically presents as a colorless to light yellow liquid.[1] It is soluble in most common organic solvents. The presence of the trifluoromethyl group significantly impacts its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇F₃O₂ | [2][3][4] |

| Molecular Weight | 168.11 g/mol | [2][4] |

| Boiling Point | 51-53 °C at 12 mmHg | [5] |

| Density | 1.18 g/mL | [5] |

| Refractive Index | 1.406 | [5] |

| Flash Point | 52 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization:

A thorough understanding of the spectroscopic data of ETFBO is crucial for its identification and for monitoring its reactions.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the vinyl protons. The coupling between the vinyl protons can help determine the stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the vinyl carbons, the carbons of the ethoxy group, and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a key identifier for the CF₃ group.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations, as well as C-F and C-O stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the trifluoromethyl group.

Synthesis of this compound

The most common and efficient synthesis of ETFBO involves the reaction of ethyl vinyl ether with trifluoroacetic anhydride or trifluoroacetyl chloride.[9] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: Synthesis from Ethyl Vinyl Ether and Trifluoroacetic Anhydride

This protocol is based on established literature procedures.

Materials:

-

Ethyl vinyl ether

-

Trifluoroacetic anhydride

-

Pyridine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of ethyl vinyl ether (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trifluoroacetic anhydride (1.05 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the trifluoroacetic anhydride and reduce the yield.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric oxygen and moisture.

-

Pyridine/Triethylamine: These bases act as catalysts and also scavenge the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product.

-

Dropwise Addition at 0 °C: This controls the exothermic nature of the reaction and minimizes the formation of byproducts.

-

Aqueous Workup: The workup with sodium bicarbonate neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

-

Vacuum Distillation: This is the preferred method for purifying the final product due to its relatively low boiling point.

Diagram 1: Synthesis of this compound

Caption: Acylation of ethyl vinyl ether with trifluoroacetic anhydride.

Reactivity and Applications in Organic Synthesis

The reactivity of ETFBO is dominated by the electrophilic nature of the β-carbon of the enone system and the carbonyl carbon, both activated by the strongly electron-withdrawing trifluoromethyl group. This makes it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions.

Synthesis of Trifluoromethyl-Substituted Heterocycles

A primary application of ETFBO is in the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research due to the often-beneficial effects of the trifluoromethyl group on biological activity.[1][10]

Synthesis of Pyrazoles:

ETFBO reacts readily with hydrazine and its derivatives to form trifluoromethyl-substituted pyrazoles.[11][12] The reaction proceeds via a condensation mechanism.

Diagram 2: General Mechanism for Pyrazole Synthesis

Caption: Reaction of ETFBO with hydrazine to form a pyrazole.

Causality in Pyrazole Synthesis:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic β-carbon of the enone.

-

Intramolecular Condensation: The second nitrogen atom of the hydrazine then attacks the carbonyl carbon, leading to a cyclized intermediate.

-

Dehydration: Subsequent elimination of water and the ethoxy group leads to the aromatic pyrazole ring.

-

Regioselectivity: When using unsymmetrical hydrazines (e.g., methylhydrazine), the regioselectivity of the cyclization is an important consideration, often influenced by the steric and electronic properties of the substituents.

This methodology has been utilized in a synthetic approach towards the COX-2 selective anti-inflammatory drug, Celebrex®.[10]

Reactions with Organometallic Reagents

The reaction of ETFBO with organometallic reagents is highly dependent on the nature of the reagent.

-

Grignard Reagents (e.g., Phenylmagnesium Bromide): These hard nucleophiles tend to attack the hard electrophilic center, the carbonyl carbon, leading to substitution of the ethoxy group.[13]

-

Organozinc Compounds: These softer nucleophiles favor 1,2-addition to the carbonyl group.[13]

Cycloaddition Reactions

ETFBO can participate in cycloaddition reactions. For instance, it reacts with triethyl phosphite in a [4+2] cycloaddition fashion.[13][14]

Diagram 3: Reactivity Workflow of this compound

Caption: Overview of key reactions involving ETFBO.

Peptide Synthesis

ETFBO has also been explored as a protecting reagent for amino groups in peptide synthesis.[13]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is harmful if swallowed and may cause skin irritation.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly trifluoromethyl-containing heterocycles. The continued exploration of the reactivity of ETFBO is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

References

-

(3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem. National Center for Biotechnology Information. [Link]

-

(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum - SpectraBase. Wiley-VCH. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib) - ResearchGate. ResearchGate. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - LookChem. LookChem. [Link]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine - ResearchGate. ResearchGate. [Link]

-

(3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one - ChemSynthesis. ChemSynthesis. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Institutes of Health. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem. National Center for Biotechnology Information. [Link]

-

4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)- - precisionFDA. U.S. Food and Drug Administration. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. National Institutes of Health. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes: A Short Synthesis of Celebrex ® (Celecoxib). Leibniz University Hannover. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Oakwood Chemical. Oakwood Chemical. [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. GSRS [precision.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one BHT 0.5 stabilizer, technical grade 17129-06-5 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one CAS 17129-06-5

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] This guide focuses on a uniquely versatile and powerful reagent for introducing this moiety: this compound, commonly known by the abbreviation ETFBO (CAS 17129-06-5).

ETFBO is not merely a carrier of the -CF₃ group; it is a bifunctional building block, possessing both a potent electrophilic enone system and a highly reactive trifluoromethyl ketone.[1] This dual reactivity makes it an exceptionally valuable precursor for the synthesis of a wide array of complex molecules, most notably trifluoromethyl-substituted heterocycles which form the core of many biologically active agents.[1][3] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just protocols, but the mechanistic rationale and field-proven insights necessary to fully exploit the synthetic potential of this reagent.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of ETFBO is critical for its effective handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, often stabilized with a small amount of butylated hydroxytoluene (BHT).[4]

| Property | Value | Source(s) |

| CAS Number | 17129-06-5 | [5] |

| Molecular Formula | C₆H₇F₃O₂ | [][7] |

| Molecular Weight | 168.11 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1][4][9] |

| Density | 1.18 g/mL at 25 °C | |

| Boiling Point | 51-53 °C at 12 mmHg | [10] |

| Refractive Index (n20/D) | 1.406 | [11] |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Storage Temperature | 2-8°C | [11] |

| InChI Key | YKYIFUROKBDHCY-ONEGZZNKSA-N | [12] |

| Canonical SMILES | CCOC=CC(=O)C(F)(F)F | [4][8][11] |

Synthesis of ETFBO: A Key Protocol

The most common and scalable synthesis of ETFBO involves the reaction between an enol ether and a trifluoroacetylating agent. This approach is efficient and provides the target molecule in high yield and purity.

Core Synthesis Pathway

The reaction proceeds via the acylation of ethyl vinyl ether with a highly reactive trifluoroacetyl source, such as trifluoroacetyl fluoride or trifluoroacetic anhydride, typically in the presence of a base to scavenge the acid byproduct.[13]

Caption: Synthesis of ETFBO from Ethyl Vinyl Ether.

Detailed Laboratory Protocol: Synthesis of ETFBO

This protocol is adapted from established industrial preparations.[9][10]

Materials:

-

Ethyl vinyl ether (60 g)

-

Triethylamine (28 g)

-

Trifluoroacetyl fluoride (99 g)

-

Autoclave/pressure-rated reaction vessel equipped with stirring, cooling, and a gas inlet line.

Procedure:

-

Vessel Preparation: Charge the autoclave with ethyl vinyl ether (60 g) and triethylamine (28 g).

-

Cooling: Cool the reaction vessel to 10-15°C with continuous stirring. The triethylamine serves as an acid scavenger for the HF generated during the reaction.

-

Addition of Acylating Agent: Slowly add trifluoroacetyl fluoride (99 g) in batches through a stainless steel impregnation line. Maintain the internal temperature between 30°C and 40°C. The pressure will rise to 5-10 kg/cm ².

-

Causality: The controlled, batched addition is a critical safety and selectivity measure. It prevents a runaway reaction and minimizes the formation of polymeric side products by keeping the instantaneous concentration of the highly reactive acylating agent low.

-

-

Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes. The reaction is considered complete when the internal pressure drops significantly to approximately 0.25-0.5 kg/cm ².

-

Workup:

-

Carefully vent any excess trifluoroacetyl fluoride and remove it by distillation under reduced pressure.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the triethylammonium fluoride salt.

-

Separate the organic layer.

-

-

Purification: Concentrate the organic layer via vacuum distillation to yield the final product, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

Self-Validation: The success of the synthesis is validated by the yield (typically >85%) and purity (>98% by GC analysis), confirming the efficiency of the acylation and subsequent purification.[9]

-

Chemical Reactivity: The Heart of ETFBO's Versatility

The synthetic utility of ETFBO stems from its predictable yet versatile reactivity, which is dominated by the electron-withdrawing power of the trifluoromethyl group. This creates two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the enone system (C4).

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS#: 17129-06-5 [amp.chemicalbook.com]

- 10. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]

- 11. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]

- 12. GSRS [precision.fda.gov]

- 13. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]

Synthesis of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

The synthesis of this compound is a robust and well-established transformation that provides access to a highly valuable fluorinated building block. The key to a successful and high-purity synthesis lies not just in the core reaction but in the strategic selection of reagents—most notably, the choice of a modern organic base like N-methylmorpholine over traditional pyridine to circumvent issues of product instability and purification challenges. [7]This seemingly minor adjustment is a prime example of process optimization that leads to superior outcomes in both laboratory and industrial settings. As a versatile precursor for pharmaceuticals and agrochemicals, a mastery of ETFBO synthesis provides researchers with a powerful tool for innovation. [2][3][9]

References

-

LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties. [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]

- Google Patents. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

- Google Patents. Method for continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

ResearchGate. Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]

- 5. WO2021108999A1 - Method for continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one - Google Patents [patents.google.com]

- 6. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]

The Strategic Deployment of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in Modern Drug Discovery: A Technical Guide

Introduction: The Imperative for Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a candidate's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for various functionalities, capable of enhancing metabolic stability, increasing binding affinity, and improving membrane permeability.[1] This guide provides an in-depth technical overview of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a highly versatile and reactive building block that serves as a gateway to a diverse array of trifluoromethylated heterocyclic compounds, which are cornerstones of many modern pharmaceuticals.[2] We will explore its synthesis, properties, and, most critically, its application in the construction of complex molecular architectures of therapeutic relevance.

Molecular Structure and Physicochemical Properties

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic compound featuring an α,β-unsaturated ketone (enone) system.[3] The "(E)" designation indicates the stereochemistry about the carbon-carbon double bond.[4] Key structural features include an ethoxy group at the 4-position and a potent electron-withdrawing trifluoromethyl group at the 1-position, adjacent to the carbonyl.[3] This electronic arrangement dictates the molecule's reactivity, rendering the β-carbon electrophilic and the carbonyl carbon susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| Molecular Formula | C6H7F3O2 | [5] |

| Molecular Weight | 168.11 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 51-53 °C at 12 mmHg | |

| Density | 1.18 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.406 | |

| Solubility | Soluble in most common organic solvents. | [3] |

Synthesis of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A Validated Protocol

The synthesis of ETFBO is efficiently achieved through the reaction of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetic anhydride, often in the presence of a mild base like pyridine to scavenge the generated acid.[7]

Caption: Synthetic workflow for (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of ethyl vinyl ether (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagent: Add trifluoroacetic anhydride (1.05 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C. The causality for this controlled addition is to mitigate the exothermic nature of the acylation reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acidic species.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a light yellow liquid.[7]

Application in Heterocyclic Synthesis: The Gateway to Trifluoromethylated Pyrazoles

A paramount application of ETFBO in drug discovery is its use as a precursor for the synthesis of trifluoromethyl-substituted pyrazoles.[8][9] This class of heterocycles is the core of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib.[10][11] The reaction proceeds via a condensation reaction with a substituted hydrazine, followed by cyclization and dehydration.

The reaction of ETFBO with a hydrazine derivative, such as 4-hydrazinylbenzenesulfonamide hydrochloride for the synthesis of Celecoxib, follows the well-established Knorr pyrazole synthesis pathway.[12] The ethoxy group in ETFBO acts as a leaving group, effectively making it a synthetic equivalent of a 1,3-diketone.

Mechanism of Pyrazole Formation:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic β-carbon of the enone system of ETFBO (Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. Subsequent elimination of ethanol and water drives the reaction towards the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the ETFBO and the hydrazine, as well as the reaction conditions.[13]

Caption: Reaction pathway for the synthesis of trifluoromethylated pyrazoles from ETFBO.

Conclusion

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a cornerstone building block in the synthesis of trifluoromethyl-containing molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The ability to efficiently introduce the trifluoromethylpyrazole scaffold, a privileged structure in medicinal chemistry, underscores the strategic importance of ETFBO in the development of next-generation therapeutics.

References

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes - A Short Synthesis of Celebrex ® (Celecoxib). Fingerprint. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem. Available at: [Link]

-

Reaction Chemistry & Engineering. Spiral. Available at: [Link]

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. The Good Scents Company. Available at: [Link]

-

4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. precisionFDA. Available at: [Link]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

-

Regioselective, Hydrazine-free Synthesis of Substituted Pyrazoles by Oxidative N–N Bond Formation. ResearchGate. Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. QUEST-LFS - Leibniz Universität Hannover. Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. GSRS [precision.fda.gov]

- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]

- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]

- 8. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 9. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Physical properties of 2-ethoxyvinyl trifluoromethyl ketone

An In-Depth Technical Guide to the Physical Properties of 2-Ethoxyvinyl Trifluoromethyl Ketone

Introduction

2-Ethoxyvinyl trifluoromethyl ketone, also known as (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a fluorinated organic compound of significant interest in synthetic chemistry. As a versatile building block, it combines the reactivity of an α,β-unsaturated ketone with the unique properties imparted by a trifluoromethyl group. The incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated ketones are valuable intermediates in the synthesis of novel pharmaceutical agents, including protease inhibitors.[3][4]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-ethoxyvinyl trifluoromethyl ketone. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, reaction optimization, and characterization. We will delve into its physicochemical data, detailed spectroscopic profile, and the experimental methodologies used for their determination, providing a holistic view grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting, from storage and handling to its role as a reactant in a complex synthesis. 2-Ethoxyvinyl trifluoromethyl ketone is typically a colorless to light yellow liquid under standard conditions, a characteristic derived from its low melting point.[5] Its volatility necessitates careful handling, and its noted moisture sensitivity requires storage in a dry, inert atmosphere to prevent degradation.[5]

Table 1: Core Physicochemical Data for 2-Ethoxyvinyl Trifluoromethyl Ketone

| Property | Value | Source(s) |

| IUPAC Name | (3E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | [5] |

| CAS Number | 17129-06-5 | [5] |

| Molecular Formula | C₆H₇F₃O₂ | [5] |

| Molecular Weight | 168.11 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [5] |

| Melting Point | -30 °C | [5] |

| Boiling Point | 51-53 °C at 12 mmHg | [5] |

| Density | 1.18 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.406 | [5] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Sensitivity | Moisture Sensitive | [5] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. For 2-ethoxyvinyl trifluoromethyl ketone, each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid method for identifying key functional groups. For an α,β-unsaturated ketone, the most revealing absorption is the carbonyl (C=O) stretching vibration. In a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[6] However, in 2-ethoxyvinyl trifluoromethyl ketone, two competing electronic effects are at play:

-

Conjugation: The C=O group is in conjugation with the C=C double bond. This delocalization of π-electrons weakens the C=O bond, lowering its vibrational frequency by approximately 25-30 cm⁻¹.[6]

-

Inductive Effect: The highly electronegative trifluoromethyl (CF₃) group exerts a strong electron-withdrawing inductive effect, which tends to shorten and strengthen the adjacent C-C bond and, consequently, the C=O bond, shifting its absorption to a higher wavenumber.

The interplay of these effects results in a strong, sharp C=O absorption band characteristic of this specific electronic environment. Other expected significant absorptions include the C=C stretching vibration of the vinyl group and the C-O-C stretching of the ether linkage.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of 2-ethoxyvinyl trifluoromethyl ketone directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

-

Data Analysis: Process the resulting spectrum (background-corrected) to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to reference values for known functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The two protons of the vinyl group (CH =CH ) will appear in the olefinic region (typically 5.0-7.5 ppm) as two distinct doublets, a result of coupling to each other. The magnitude of the coupling constant (J-value) between them can confirm the trans stereochemistry of the double bond. The ethoxy group (-OCH₂CH₃) will present as a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. Key signals include the carbonyl carbon (C=O), the two vinyl carbons (C=C), and the trifluoromethyl carbon (-CF₃). The CF₃ carbon signal is particularly characteristic, appearing as a quartet due to one-bond coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) corresponding to the compound's molecular weight (168.11) should be observable. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7][8]

-

Alpha (α) Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For 2-ethoxyvinyl trifluoromethyl ketone, two primary α-cleavage events are possible, leading to the formation of resonance-stabilized acylium ions.

Caption: Key α-cleavage fragmentation pathways in mass spectrometry.

Synthesis and Chemical Reactivity

2-Ethoxyvinyl trifluoromethyl ketone is commonly synthesized via the reaction of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetyl fluoride, in the presence of a base like triethylamine.[5] This reaction provides a direct and efficient route to the target molecule.

Caption: Simplified workflow for the synthesis of the title compound.

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon and the carbonyl carbon. It readily reacts with various nucleophiles. For instance, it reacts with phenylmagnesium bromide to yield substitution products at the ethoxy group, while organozinc compounds tend to add to the carbonyl group.[5] This tunable reactivity makes it a valuable synthon for creating more complex fluorinated molecules.

Significance in Research and Drug Development

The physical and chemical properties of 2-ethoxyvinyl trifluoromethyl ketone are directly relevant to its application in pharmaceutical research. The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance drug properties by increasing metabolic stability and membrane permeability.[1][9] Trifluoromethyl ketones, in particular, are potent inhibitors of various enzymes, especially proteases, because the electron-withdrawing CF₃ group makes the ketone carbonyl carbon highly electrophilic and prone to forming stable hydrate adducts, which can mimic the tetrahedral transition state of peptide bond hydrolysis.[10]

Caption: Relationship between structure, properties, and applications.

Conclusion

2-Ethoxyvinyl trifluoromethyl ketone is a valuable chemical entity characterized by a unique set of physical and spectroscopic properties. Its liquid state at room temperature, defined boiling and melting points, and distinct spectroscopic signatures in IR, NMR, and MS provide a clear basis for its identification and use. The presence of the trifluoromethyl group not only shapes these physical characteristics but also imbues the molecule with a reactivity profile that is highly sought after in the synthesis of advanced materials and pharmaceutically active compounds. A thorough understanding of this technical data is essential for any scientist leveraging this potent building block in their research and development endeavors.

References

-

PubMed. Solvent influence on the infrared spectra of beta-alkoxyvinyl methyl ketones II. Stretching vibrations and integrated intensities of carbonyl and vinyl bands of (3Z,E). [Link]

-

SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]

-

Gerus, I. I., Kropachev, A. V., & Kukhar, V. P. (2001). Synthesis and Properties of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone. Journal of Fluorine Chemistry, 109(1), 55-59. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]

-

Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232. [Link]

-

Gedi, V., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]

-

J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Molecules. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS#: 17129-06-5 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

Spectroscopic Characterization of Ethyl Trifluoroacetate: A Technical Guide

This guide provides an in-depth exploration of the spectroscopic properties of ethyl trifluoroacetate (C₄H₅F₃O₂), a pivotal fluorinated building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere compilation of data. It offers a detailed analysis grounded in the principles of spectroscopic techniques, elucidating the rationale behind experimental methodologies and the interpretation of the resulting data.

Introduction: The Significance of Ethyl Trifluoroacetate

Ethyl trifluoroacetate (ETFA) is a colorless liquid widely employed in organic synthesis, particularly for the introduction of the trifluoroacetyl group.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl (CF₃) moiety, which significantly influences the reactivity of the ester.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide will systematically dissect the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of ETFA.

The molecular structure of ethyl trifluoroacetate is fundamental to interpreting its spectra. The presence of a highly electronegative CF₃ group creates a distinct electronic environment for each atom, leading to characteristic chemical shifts and coupling patterns.

Caption: Molecular Structure of Ethyl Trifluoroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For ETFA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl trifluoroacetate is relatively simple and provides clear information about the ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl trifluoroacetate in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a concentrated sample.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals.

-

Caption: Workflow for ¹H NMR Spectroscopy of Ethyl Trifluoroacetate.

¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

-

-O-CH₂-CH₃ (δ ~4.4 ppm): The methylene protons are deshielded due to the adjacent electronegative oxygen atom of the ester group. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).

-

-O-CH₂-CH₃ (δ ~1.4 ppm): The methyl protons are in a more shielded environment and appear as a triplet due to coupling with the two neighboring methylene protons (n+1 rule, where n=2).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the strong electronegativity of the fluorine atoms, the signals for the carbonyl and trifluoromethyl carbons are particularly informative.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 400 MHz spectrometer (¹³C frequency of ~100 MHz).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (CDCl₃ at 77.16 ppm).

¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |

| ~158 | Quartet | C =O |

| ~115 | Quartet | C F₃ |

| ~65 | Singlet | -O-CH₂ -CH₃ |

| ~14 | Singlet | -O-CH₂-CH₃ |

-

C=O (δ ~158 ppm): The carbonyl carbon is significantly deshielded. In a proton-coupled spectrum, this signal would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

CF₃ (δ ~115 ppm): This carbon is also highly deshielded and appears as a quartet in the proton-decoupled spectrum due to the one-bond coupling with the three fluorine atoms.

-

-O-CH₂-CH₃ (δ ~65 ppm): The methylene carbon is deshielded by the adjacent oxygen atom.

-

-O-CH₂-CH₃ (δ ~14 ppm): The methyl carbon is the most shielded carbon in the molecule.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range.[3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup:

-

Spectrometer: 400 MHz spectrometer (¹⁹F frequency of ~376 MHz).

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended to ensure the signal is captured.

-

Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis of some organofluorine compounds, though for routine identification, 1-2 seconds is often sufficient.[3]

-

-

-

Data Processing: Fourier transformation, phasing, and referencing. An external reference such as CFCl₃ (0 ppm) or an internal reference like hexafluorobenzene (-164.9 ppm) can be used.[3]

¹⁹F NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 | Singlet | F ₃C- |

The ¹⁹F NMR spectrum of ethyl trifluoroacetate shows a single sharp singlet at approximately -75 ppm.[4] The three fluorine atoms are chemically equivalent and do not have any neighboring fluorine or hydrogen atoms to couple with, resulting in a singlet. The chemical shift is characteristic of a trifluoromethyl group attached to a carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl trifluoroacetate is dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: A drop of neat liquid ethyl trifluoroacetate is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or zinc selenide crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected, followed by the sample spectrum. The instrument software automatically calculates the absorbance spectrum.

Caption: Workflow for IR Spectroscopy of Ethyl Trifluoroacetate.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (ester) |

| ~1300-1100 | Strong | C-F stretches |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~2980 | Medium | C-H stretch (aliphatic) |

-

C=O Stretch (~1780 cm⁻¹): The carbonyl stretch is a very strong and sharp absorption. The high frequency is due to the electron-withdrawing effect of the adjacent CF₃ group, which strengthens the C=O bond.

-

C-F Stretches (~1300-1100 cm⁻¹): This region is characterized by very strong and broad absorptions, which are highly characteristic of the CF₃ group.

-

C-O Stretch (~1200-1000 cm⁻¹): The C-O stretching vibrations of the ester group also appear in this region.

-

C-H Stretch (~2980 cm⁻¹): The C-H stretching vibrations of the ethyl group appear at their typical frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of ethyl trifluoroacetate is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system. GC-MS is often preferred as it provides separation and analysis in a single run.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Data and Interpretation

| m/z | Relative Intensity | Assignment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 99 | High | [M - OCH₂CH₃]⁺ or [CF₃CO]⁺ |

| 69 | High | [CF₃]⁺ |

| 45 | Medium | [OCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

-

[M]⁺ (m/z 142): The molecular ion peak is present but may be of low intensity due to the facile fragmentation of the molecule.

-

[CF₃CO]⁺ (m/z 99): Loss of the ethoxy radical leads to the formation of the trifluoroacetyl cation, which is often a prominent peak.

-

[CF₃]⁺ (m/z 69): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group results in the stable trifluoromethyl cation, which is typically a base peak or a very intense peak.

-

[OCH₂CH₃]⁺ (m/z 45): This fragment corresponds to the ethoxy group.

-

[CH₂CH₃]⁺ (m/z 29): The ethyl cation is also a common fragment.

Caption: Simplified Fragmentation Pathway of Ethyl Trifluoroacetate in EI-MS.

Summary of Spectroscopic Data

| Technique | Key Data and Observations |

| ¹H NMR | Quartet at ~4.4 ppm (2H, -O-CH₂-), Triplet at ~1.4 ppm (3H, -CH₃). |

| ¹³C NMR | Quartet at ~158 ppm (C=O), Quartet at ~115 ppm (CF₃), Singlet at ~65 ppm (-O-CH₂-), Singlet at ~14 ppm (-CH₃). |

| ¹⁹F NMR | Singlet at ~ -75 ppm (CF₃). |

| IR | Strong C=O stretch at ~1780 cm⁻¹, Strong C-F stretches at ~1300-1100 cm⁻¹, Strong C-O stretch at ~1200-1000 cm⁻¹. |

| MS (EI) | Molecular ion at m/z 142. Key fragments at m/z 99 ([CF₃CO]⁺), 69 ([CF₃]⁺), 45 ([OC₂H₅]⁺), and 29 ([C₂H₅]⁺). |

Conclusion

The spectroscopic characterization of ethyl trifluoroacetate provides a textbook example of how various analytical techniques can be synergistically employed for the unambiguous identification and structural confirmation of an organic molecule. The distinct electronic environment created by the trifluoromethyl group leaves a clear and interpretable fingerprint across all spectroscopic methods. This guide has provided a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for the spectroscopic analysis of this important synthetic building block. A thorough understanding of this data is essential for any scientist working with or synthesizing fluorinated organic compounds.

References

-

J-Stage. (n.d.). Unimolecular Fragmentation of Ionized Ethyl Trifluoroacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical structure and vibrational analysis of ethyl trifluoroacetate, CF3CO2CH2CH3. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoro-acetic acid, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

Sources

Introduction: The Synthetic Power and Inherent Risks of a Key Fluorinated Building Block

An In-depth Technical Guide to the Safe Handling and Application of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

This compound, commonly referred to as ETFBO, is a versatile fluorinated building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a trifluoromethyl group, makes it an invaluable precursor for synthesizing a wide array of complex heterocyclic compounds, including pyrazoles and pyrroles.[2] The trifluoromethyl moiety is a critical pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] ETFBO's utility extends to being a protecting reagent in peptide synthesis.[1][4]

However, the very reactivity that makes ETFBO a powerful synthetic tool also imparts a significant hazard profile. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and mitigate the risks associated with ETFBO. The protocols and insights herein are grounded in established safety principles, aiming to foster a culture of proactive risk management when handling this potent chemical intermediate.

Physicochemical Profile and Identification

A foundational understanding of a reagent's physical and chemical properties is the first step in a robust safety assessment. ETFBO is a flammable, colorless to light yellow liquid with a distinct set of characteristics that dictate its handling and storage requirements.[5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 17129-06-5; 59938-06-6 ((E)-isomer) | [7][8] |

| Molecular Formula | C₆H₇F₃O₂ | [7] |

| Molecular Weight | 168.11 g/mol | [7] |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Boiling Point | 51-53 °C at 12 mmHg; ~104.7 °C at 760 mmHg | [5][9] |

| Density | ~1.18 - 1.19 g/mL at 25 °C | [5][9] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |

| Storage Temperature | 2-8 °C (Refrigerated) |[9][10] |

Hazard Identification and Proactive Risk Assessment

ETFBO possesses a multi-faceted hazard profile that demands stringent control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[7] A thorough understanding of the causality behind these hazards is essential for implementing effective safety protocols.

Table 2: GHS Hazard Classification for ETFBO

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

|---|---|---|---|---|

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [4][7] |

| Acute Toxicity, Inhalation | H330 | Danger | Fatal if inhaled | [7] |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [7] |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction | [7] |

| Carcinogenicity | H351 | Warning | Suspected of causing cancer | [4][7] |

| Specific Target Organ Toxicity | H372 | Danger | Causes damage to organs through prolonged or repeated exposure | |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [7] |

| Hazardous to the Aquatic Environment | H412 | (none) | Harmful to aquatic life with long lasting effects |[4] |

Deconstructing the Risks: The "Why" Behind the Warnings

-

High Acute Inhalation Toxicity (H330): This is the most severe acute hazard. The volatility of ETFBO, suggested by its boiling point, means that vapors can be readily generated, especially if handled outside of a fume hood. Inhalation of these vapors can be fatal. This necessitates that all handling of open containers must occur within a certified chemical fume hood.

-

Corrosivity (H314): ETFBO can cause severe chemical burns to skin and eyes upon contact. This reactivity underscores the need for immediate and thorough decontamination in case of exposure and mandates the use of robust personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

-

Flammability (H226): With a flash point of 52 °C, ETFBO is a flammable liquid.[4] Its vapors can form explosive mixtures with air and travel to a source of ignition, causing a flashback.[11] Therefore, it must be kept away from all potential ignition sources, including open flames, hot surfaces, and sparks. Use of non-sparking tools and explosion-proof equipment is a critical control measure.[11]

-

Chronic Health Effects (H351, H372): The suspicion of carcinogenicity and the potential for organ damage with repeated exposure demand a commitment to the principle of ALARA (As Low As Reasonably Achievable). Exposure must be minimized at all times through engineering controls and diligent work practices to prevent long-term health consequences.

Workflow for Risk Mitigation

A systematic approach to risk assessment and control is crucial. The following workflow illustrates the logical progression from hazard identification to the implementation of a safe working environment.

Caption: Risk assessment and mitigation workflow for ETFBO.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety management relies on a prioritized implementation of controls. Personal Protective Equipment (PPE) is the last line of defense, preceded by more effective engineering and administrative measures.

Caption: The Hierarchy of Controls applied to ETFBO handling.

-

Engineering Controls: The primary method for controlling the severe inhalation hazard.

-

Chemical Fume Hood: All procedures involving the transfer or use of ETFBO must be performed in a properly functioning and certified chemical fume hood.

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling ETFBO must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Area: Clearly mark and designate the specific area within the fume hood where ETFBO work will be conducted.

-

Prohibition: Do not eat, drink, or smoke in any area where ETFBO is handled or stored.

-

Standard Operating Protocol: Safe Handling of ETFBO

This protocol outlines the minimum requirements for safely handling ETFBO in a research setting.

Required Personal Protective Equipment (PPE)

Proper PPE is mandatory and serves as the final barrier between the researcher and the chemical.

Table 3: Minimum PPE Requirements for ETFBO Handling

| Body Part | Protection Type | Standard/Specification | Rationale |

|---|---|---|---|

| Respiratory | Air-purifying respirator with organic vapor cartridge | MSHA/NIOSH approved or equivalent (e.g., EN14387 type ABEK filter) | Protects against fatal inhalation hazard (H330).[10] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene (check manufacturer's breakthrough time) | Prevents severe skin burns (H314) and sensitization (H317). |

| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 / EN166 compliant | Protects against splashes causing severe eye damage.[11] |

| Body | Flame-resistant laboratory coat | - | Protects skin from splashes and provides a removable layer in case of contamination. |

Step-by-Step Handling Procedure

-

Preparation:

-

Verify that the chemical fume hood is functioning correctly (check airflow monitor).

-

Ensure the work area inside the hood is clean, uncluttered, and free of ignition sources.

-

Post a sign indicating that a highly hazardous substance is in use.

-

Assemble all necessary equipment (glassware, non-sparking tools, quench solutions, waste containers) inside the fume hood.

-

-

Aliquotting and Transfer:

-

Don the required PPE as specified in Table 3.

-

Keep the ETFBO container tightly closed and cool when not in use.

-

Perform all transfers of the liquid carefully and slowly over a spill tray within the fume hood to minimize splashing.

-

If weighing, tare a sealed container, add the liquid via syringe or pipette inside the hood, and re-seal before moving to the balance.

-

-

Reaction Setup and Execution:

-

Set up the reaction apparatus securely within the fume hood.

-

Maintain an inert atmosphere if the reaction is sensitive to air or moisture, which is also a good practice for containment.

-

Continuously monitor the reaction. Do not leave it unattended.

-

-

Post-Reaction Work-up and Decontamination:

-

Quench the reaction carefully using appropriate procedures. Be aware of potential exotherms.

-

Thoroughly decontaminate all glassware and equipment that came into contact with ETFBO using a suitable solvent (e.g., acetone, ethanol) before removing them from the fume hood. Collect all rinsate as hazardous waste.

-

Wipe down the work surface of the fume hood with the same solvent.

-

-

Waste Disposal:

-

Segregate all ETFBO-contaminated waste (liquid, solid, PPE) into clearly labeled, sealed hazardous waste containers. Refer to Section 7 for details.

-

Storage and Transport

Proper storage is critical for maintaining the stability of ETFBO and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated, and secure location.[11] The recommended storage temperature is 2-8 °C (refrigeration).[9] The storage area should be a designated flammable liquids cabinet, away from heat, sparks, and open flames.[11]

-

Incompatible Materials: Store separately from strong oxidizing agents.[11]

-

Transport: For transport, ETFBO is classified as a toxic, flammable liquid.[11] Adherence to all local and national transportation regulations is required.

Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

Emergency Response Decision Tree

Caption: Decision-making workflow for ETFBO-related emergencies.

Table 4: Emergency Response Actions

| Situation | Procedure |

|---|---|

| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. 3. Use non-sparking tools to collect the absorbed material. 4. Place in a sealed container for hazardous waste disposal. 5. Decontaminate the area. |

| Large Spill (>100 mL or outside a hood) | 1. Evacuate the laboratory immediately and alert others. 2. Activate the fire alarm. 3. Call emergency services. 4. Prevent entry to the area. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] 2. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] 2. Seek immediate medical attention. |

| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[11] 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting.[11] 2. Rinse mouth with water. 3. Call a physician or poison control center immediately. |

| Fire | 1. Use appropriate extinguishing media: carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11] 2. Be aware that thermal decomposition can produce highly toxic hydrogen fluoride gas.[11] |

Waste Management and Disposal

All ETFBO-contaminated materials are considered hazardous waste and must be disposed of accordingly.

-

Segregation: Keep ETFBO waste separate from other waste streams.

-

Containers: Use robust, sealed, and clearly labeled containers for liquid waste, solid waste (e.g., contaminated gloves, absorbent), and "sharps" (needles, syringes).

-

Disposal: All waste must be disposed of through an approved hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not pour ETFBO waste down the drain or dispose of it with regular trash.

References

-

PubChem, National Institutes of Health. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

Chemsrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. [Link]

-

LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one BHT 0.5 stabilizer, technical grade 17129-06-5 [sigmaaldrich.com]

- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 59938-06-6|(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one|BLD Pharm [bldpharm.com]

- 9. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]

- 10. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reaction of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, commonly abbreviated as ETFBO, is a highly versatile and reactive fluorinated building block in modern organic synthesis.[1] Its unique structure, featuring an α,β-unsaturated ketone system activated by a terminal trifluoromethyl group, presents multiple sites for electrophilic attack. This guide provides a comprehensive technical overview of ETFBO's reactions with a range of nucleophiles, including nitrogen, carbon, and phosphorus-based reagents. We will delve into the mechanistic underpinnings that dictate regioselectivity, offering field-proven insights into why certain experimental choices lead to specific outcomes. This document is designed to serve as a practical resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science, enabling the strategic use of ETFBO to construct complex trifluoromethyl-containing molecules.

Introduction: The Strategic Importance of ETFBO

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is a bifunctional synthon of significant interest.[1] The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group, which profoundly influences the electronic properties of the adjacent enone system. This activation makes the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack, typically leading to a facile addition-elimination sequence.

The incorporation of a trifluoromethyl group is a widely employed strategy in drug development to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] ETFBO serves as a premier reagent for introducing this valuable motif, particularly in the synthesis of trifluoromethylated heterocycles, which form the core of numerous pharmaceuticals and agrochemicals.[1][2] Understanding the nuances of its reactivity with different classes of nucleophiles is therefore critical for its effective application.

Chapter 1: Reactions with Nitrogen Nucleophiles: A Gateway to Trifluoromethylated Heterocycles